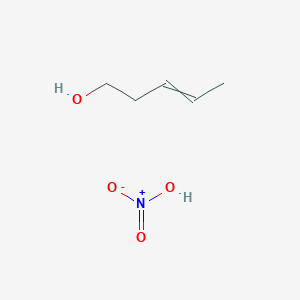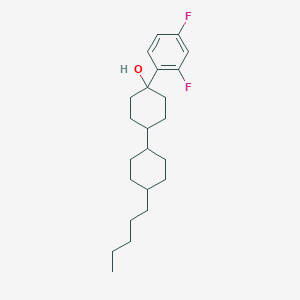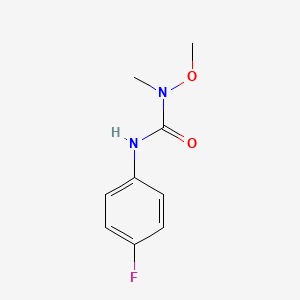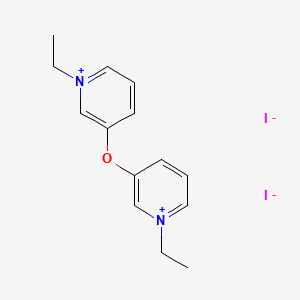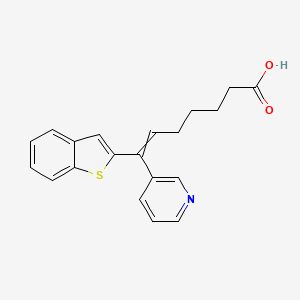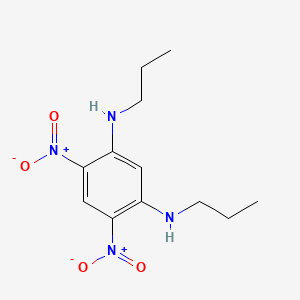
4,6-Dinitro-N~1~,N~3~-dipropylbenzene-1,3-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-Dinitro-N~1~,N~3~-dipropylbenzene-1,3-diamine is an organic compound characterized by the presence of two nitro groups and two propylamine groups attached to a benzene ring
Preparation Methods
The synthesis of 4,6-Dinitro-N~1~,N~3~-dipropylbenzene-1,3-diamine typically involves the nitration of 1,3-diaminobenzene followed by the introduction of propyl groups. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of nitro groups at the 4 and 6 positions of the benzene ring. The subsequent alkylation with propyl halides in the presence of a base such as potassium carbonate leads to the formation of the desired compound .
Chemical Reactions Analysis
4,6-Dinitro-N~1~,N~3~-dipropylbenzene-1,3-diamine undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions where the nitro groups are replaced by other functional groups.
Oxidation: The amino groups can be oxidized to nitroso or nitro groups under specific conditions.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4,6-Dinitro-N~1~,N~3~-dipropylbenzene-1,3-diamine has several scientific research applications:
Materials Science: It is used in the synthesis of high-energy materials due to its energetic properties.
Chemistry: The compound serves as a precursor for the synthesis of other complex organic molecules.
Biology and Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design.
Industry: It is used in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 4,6-Dinitro-N~1~,N~3~-dipropylbenzene-1,3-diamine involves its interaction with molecular targets through its nitro and amino groups. These functional groups can participate in various chemical reactions, including hydrogen bonding, electron transfer, and nucleophilic attacks. The pathways involved depend on the specific application and the environment in which the compound is used .
Comparison with Similar Compounds
4,6-Dinitro-N~1~,N~3~-dipropylbenzene-1,3-diamine can be compared with other similar compounds such as:
4,6-Dinitrobenzene-1,3-diamine: Lacks the propyl groups, making it less hydrophobic.
2,4-Dinitro-N~1~,N~3~-dipropylbenzene-1,3-diamine: Has nitro groups at different positions, affecting its reactivity and properties.
N,N’-Bis(4,6-dinitro-1,3-phenylene)dinitramide: Contains additional nitro groups, enhancing its energetic properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties.
Properties
CAS No. |
88618-17-1 |
|---|---|
Molecular Formula |
C12H18N4O4 |
Molecular Weight |
282.30 g/mol |
IUPAC Name |
4,6-dinitro-1-N,3-N-dipropylbenzene-1,3-diamine |
InChI |
InChI=1S/C12H18N4O4/c1-3-5-13-9-7-10(14-6-4-2)12(16(19)20)8-11(9)15(17)18/h7-8,13-14H,3-6H2,1-2H3 |
InChI Key |
FAAQOLDTGQLSSP-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


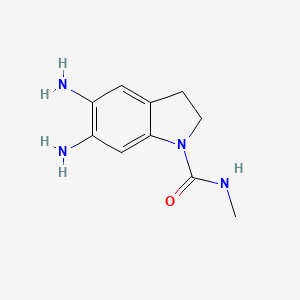

![N-[2-(Ethylsulfanyl)ethyl]-3-oxobutanamide](/img/structure/B14384398.png)
![1,1'-(1,4-Phenylene)bis[2-(4-chlorophenyl)ethan-1-one]](/img/structure/B14384399.png)
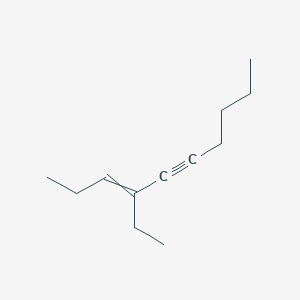
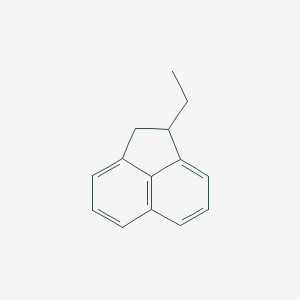
![5-Methyl-5-[6-(phenylselanyl)hexyl]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14384417.png)
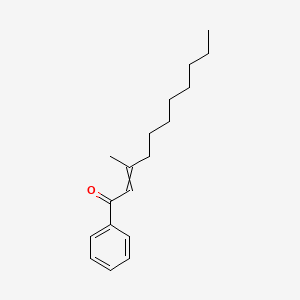
![Acetic acid;[4-[2-(3,5-dihydroxyphenyl)ethyl]phenyl] acetate](/img/structure/B14384429.png)
